molecular formula C13H19BO2 B13118945 2-(4-Butylphenyl)-1,3,2-dioxaborinane

2-(4-Butylphenyl)-1,3,2-dioxaborinane

Cat. No.: B13118945
M. Wt: 218.10 g/mol
InChI Key: XMSXJXBOZLATQF-UHFFFAOYSA-N
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Description

2-(4-Butylphenyl)-1,3,2-dioxaborinane is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is part of the larger family of boronic esters, which are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-butylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

4-Butylphenylboronic acid+PinacolThis compound+Water\text{4-Butylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} 4-Butylphenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenyl)-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester back to the parent hydrocarbon.

    Substitution: The boronic ester group can be substituted with other functional groups through various coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions are frequently employed, using palladium(0) complexes as catalysts and bases like potassium carbonate.

Major Products

    Oxidation: 4-Butylphenylboronic acid.

    Reduction: 4-Butylbenzene.

    Substitution: Various substituted phenyl derivatives depending on the coupling partner.

Scientific Research Applications

2-(4-Butylphenyl)-1,3,2-dioxaborinane is widely used in scientific research due to its reactivity and stability. Some of its applications include:

Mechanism of Action

The mechanism by which 2-(4-Butylphenyl)-1,3,2-dioxaborinane exerts its effects is primarily through its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used as the coupling partner .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Butylphenylboronic acid
  • 2-(4-Butylphenyl)vinylboronic acid pinacol ester

Uniqueness

2-(4-Butylphenyl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts greater stability compared to other boronic acids and esters. This stability makes it particularly useful in reactions that require harsh conditions or prolonged reaction times .

Properties

Molecular Formula

C13H19BO2

Molecular Weight

218.10 g/mol

IUPAC Name

2-(4-butylphenyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C13H19BO2/c1-2-3-5-12-6-8-13(9-7-12)14-15-10-4-11-16-14/h6-9H,2-5,10-11H2,1H3

InChI Key

XMSXJXBOZLATQF-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)CCCC

Origin of Product

United States

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